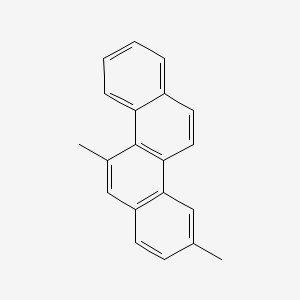
3,11-Dimethylchrysene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,11-Dimethylchrysene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons. It is a derivative of chrysene, characterized by the presence of two methyl groups at the 3rd and 11th positions of the chrysene structure. This compound is known for its potential carcinogenic properties and is often studied in the context of environmental toxicology and cancer research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,11-Dimethylchrysene typically involves the alkylation of chrysene. One common method is the Friedel-Crafts alkylation, where chrysene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
The reaction would be optimized for yield and purity, with subsequent purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3,11-Dimethylchrysene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxygenated derivatives.
Reduction: Catalytic hydrogenation can reduce the aromatic rings, converting them into partially or fully hydrogenated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Partially or fully hydrogenated products.
Substitution: Nitro or sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3,11-Dimethylchrysene is primarily used in scientific research due to its potential carcinogenic properties. It serves as a model compound for studying the mechanisms of carcinogenesis and the effects of polycyclic aromatic hydrocarbons on biological systems. Research applications include:
Chemistry: Studying the reactivity and transformation of polycyclic aromatic hydrocarbons.
Biology: Investigating the interaction of this compound with cellular components and its impact on cellular processes.
Medicine: Exploring the compound’s role in cancer development and potential therapeutic interventions.
Industry: Used as a reference material in environmental toxicology and analytical chemistry
Wirkmechanismus
The mechanism by which 3,11-Dimethylchrysene exerts its effects involves its metabolic activation to reactive intermediates. These intermediates can form DNA adducts, leading to mutations and potentially initiating carcinogenesis. The molecular targets include DNA and various enzymes involved in metabolic pathways. The compound’s interaction with cellular receptors and signaling pathways also plays a role in its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chrysene: The parent compound of 3,11-Dimethylchrysene, known for its carcinogenic properties.
1,11-Dimethylchrysene: Another derivative with similar carcinogenic potential.
5-Methylchrysene: A related compound studied for its carcinogenic activity.
Uniqueness
This compound is unique due to the specific positioning of the methyl groups, which influences its chemical reactivity and biological activity. Compared to other methylated chrysenes, it may exhibit different metabolic pathways and carcinogenic potential, making it a valuable compound for comparative studies in carcinogenesis .
Eigenschaften
Molekularformel |
C20H16 |
|---|---|
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
3,11-dimethylchrysene |
InChI |
InChI=1S/C20H16/c1-13-7-8-16-12-14(2)20-17-6-4-3-5-15(17)9-10-18(20)19(16)11-13/h3-12H,1-2H3 |
InChI-Schlüssel |
OARLDAXNFWKBIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C=C(C3=C2C=CC4=CC=CC=C43)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



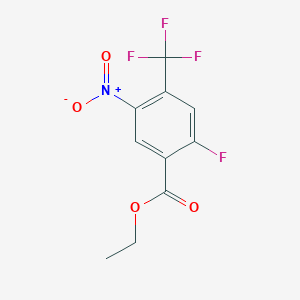
![[(2-Ethyl-6-methylpyridin-3-yl)oxy]acetic acid](/img/structure/B11715874.png)
![6-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11715876.png)
![3,3-difluoro-1-[(2S)-pyrrolidine-2-carbonyl]piperidine](/img/structure/B11715883.png)
![[5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B11715884.png)
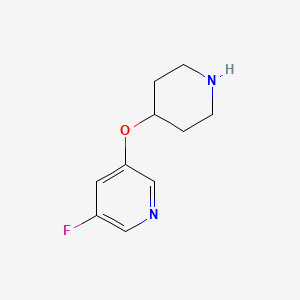
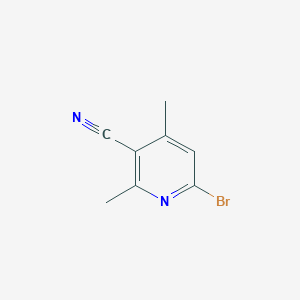
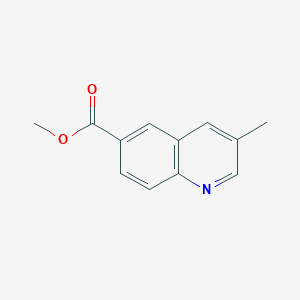
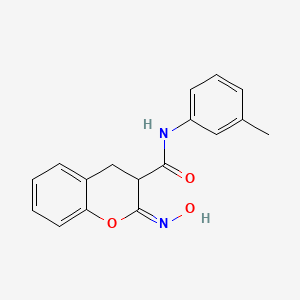
![5-Phenyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B11715921.png)
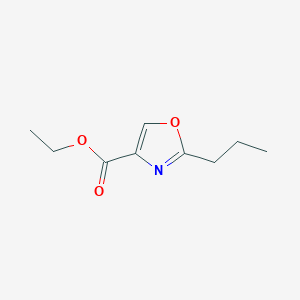
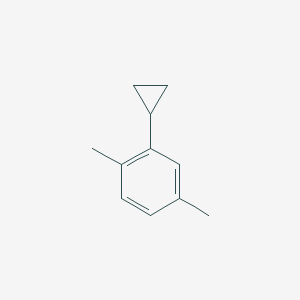
![(Z)-N-[1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11715939.png)
